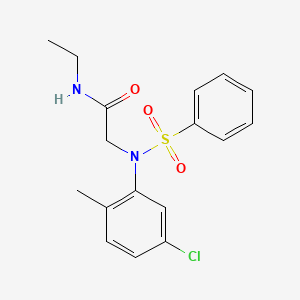![molecular formula C16H17IO3 B5084210 1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5084210.png)
1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptors.
作用機序
1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene is a selective beta-2 adrenergic receptor antagonist, which means that it binds to and blocks the beta-2 adrenergic receptors. Beta-2 adrenergic receptors are G protein-coupled receptors that are located in various tissues, including the lungs, heart, and skeletal muscle. When activated by epinephrine or norepinephrine, beta-2 adrenergic receptors stimulate the production of cyclic AMP, which leads to various physiological and biochemical effects. By blocking the beta-2 adrenergic receptors, this compound inhibits the production of cyclic AMP and its downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the lungs, which is a key mechanism in the treatment of asthma. It has also been shown to reduce the production of insulin in the pancreas, which is a potential target for the treatment of diabetes. This compound has also been shown to reduce the heart rate and blood pressure, which is a potential target for the treatment of cardiovascular diseases.
実験室実験の利点と制限
1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene has several advantages for lab experiments. It is a highly selective beta-2 adrenergic receptor antagonist, which means that it has minimal off-target effects. It is also relatively stable and easy to handle. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve and administer. It also has a short half-life, which can make it difficult to maintain a steady concentration over time.
将来の方向性
For the use of 1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene in scientific research include the development of new drugs that target beta-2 adrenergic receptors and investigation of the role of beta-2 adrenergic receptors in metabolic disorders.
合成法
1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene can be synthesized using a multi-step reaction process. The first step is the synthesis of 4-iodophenol, which is achieved by the iodination of phenol using iodine and sodium hydroxide. The second step is the synthesis of 3-(4-iodophenoxy)propylamine, which is achieved by the reaction of 4-iodophenol with propylene oxide and then with ammonia. The final step is the synthesis of this compound, which is achieved by the reaction of 3-(4-iodophenoxy)propylamine with 3-methoxybenzoyl chloride.
科学的研究の応用
1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene has been widely used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptors. It has been used to investigate the role of beta-2 adrenergic receptors in asthma, cardiovascular diseases, and metabolic disorders. This compound has also been used to study the pharmacology of beta-2 adrenergic receptors and to develop new drugs that target these receptors.
特性
IUPAC Name |
1-iodo-4-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IO3/c1-18-15-4-2-5-16(12-15)20-11-3-10-19-14-8-6-13(17)7-9-14/h2,4-9,12H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRMSPJQHAZNKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-{[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084127.png)
![10-(2-chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5084137.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene](/img/structure/B5084145.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5084153.png)
![1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084164.png)
![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5084171.png)
![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5084183.png)
![1-(2-fluorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084186.png)
![6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5084194.png)
![N-(1-{1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084197.png)
![5-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084211.png)
![sodium 5-{[3-(2,5-dibromo-4-methylphenyl)-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl]amino}-2-methylbenzenesulfonate](/img/structure/B5084214.png)
